molecular formula C22H24F3N5O3 B4024576 (3,4-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone

(3,4-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone

Cat. No.: B4024576
M. Wt: 463.5 g/mol
InChI Key: CVAWGJWYUXLBNB-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C22H24F3N5O3 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine is 463.18312413 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

The compound , due to its complex structure, is a subject of interest in various synthetic and pharmacological research areas. The research has explored its synthesis, potential as a building block for pharmaceuticals, and biological activities.

  • Synthesis in Pharmaceutical Compounds : A key intermediate for the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a bis(p-fluorophenyl)butyl group bound to nitrogen atoms of pyrrolidine, piperidine, or piperazine moieties, has been developed. This intermediate has been prepared starting from commercially available difluorobenzophenone, involving steps like rhodium-catalyzed hydroformylation. These processes highlight the compound's role in synthesizing complex pharmaceuticals with significant yields, demonstrating its application in creating neuroleptic medications (Botteghi et al., 2001).

  • Biological Activity Investigations : The compound's derivatives have been explored for their biological activities. For instance, norfloxacin derivatives incorporating the compound have shown promising antimicrobial activities. This suggests the compound's derivatives could serve as potential templates for developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Menteşe et al., 2013).

  • Structural and Molecular Analysis : Research focusing on closely related compounds with similar molecular structures but different intermolecular interactions provides insights into how slight modifications in the structure can affect the overall properties of the compound. This is crucial for designing molecules with desired physical and chemical properties for pharmaceutical applications (Mahesha et al., 2019).

  • Development of Imaging Agents : The synthesis of fluorine-18 labeled compounds related to the subject compound for use as PET imaging agents highlights another significant application. Such compounds can assist in studying and diagnosing neurological conditions, demonstrating the compound's potential in developing diagnostic tools (Lang et al., 1999).

  • Antiviral and Antimicrobial Activities : New derivatives have shown promising antiviral and antimicrobial activities, indicating potential applications in creating new therapies against infectious diseases. This underscores the compound's versatility and potential in contributing to the development of new antiviral and antibacterial agents (Reddy et al., 2013).

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N5O3/c1-26-4-6-27(7-5-26)19-14-20(21(30(32)33)13-18(19)25)28-8-10-29(11-9-28)22(31)15-2-3-16(23)17(24)12-15/h2-3,12-14H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWGJWYUXLBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone
Reactant of Route 2
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(3,4-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(3,4-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
(3,4-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
(3,4-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
(3,4-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.